Methyl 2-(isopropylamino)-2-phenylacetate
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Overview
Description
Methyl 2-(isopropylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an isopropylamino group, and a phenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-2-phenylacetate typically involves the esterification of 2-(isopropylamino)-2-phenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperatures and times, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(isopropylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The isopropylamino group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-2-phenylpropanoate: Similar structure but with an additional methyl group on the alpha carbon.
Ethyl 2-(isopropylamino)-2-phenylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(methylamino)-2-phenylacetate: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 2-(isopropylamino)-2-phenylacetate is unique due to the presence of the isopropylamino group, which can impart specific steric and electronic effects that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78907-08-1 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-phenyl-2-(propan-2-ylamino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-11(12(14)15-3)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3 |
InChI Key |
JGNZBBIHSHJHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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